molecular formula C9H8N2O3 B13634694 4-methoxy-1H-benzimidazole-2-carboxylic acid

4-methoxy-1H-benzimidazole-2-carboxylic acid

Cat. No.: B13634694
M. Wt: 192.17 g/mol
InChI Key: HJKFFEVCUKBDDC-UHFFFAOYSA-N
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Description

4-Methoxy-1H-benzimidazole-2-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core with a methoxy group at the 4-position and a carboxylic acid group at the 2-position. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1H-benzimidazole-2-carboxylic acid typically involves the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with 4-methoxybenzaldehyde in the presence of an oxidizing agent like sodium metabisulfite . The reaction is usually carried out in a solvent mixture under mild conditions, followed by purification steps such as recrystallization.

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1H-benzimidazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-1H-benzimidazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of 4-methoxy-1H-benzimidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit enzymes involved in DNA synthesis or repair, leading to anticancer effects.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-1H-benzimidazole-2-carboxylic acid is unique due to the presence of the methoxy group, which can enhance its solubility and bioavailability. This structural feature may also contribute to its distinct pharmacological profile, making it a valuable compound for further research and development .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

4-methoxy-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)11-8(10-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)

InChI Key

HJKFFEVCUKBDDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(N2)C(=O)O

Origin of Product

United States

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